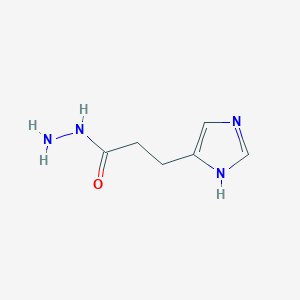

3-(1H-imidazol-5-yl)propanehydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-10-6(11)2-1-5-3-8-4-9-5/h3-4H,1-2,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBFGXBSMGOXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553862 | |

| Record name | 3-(1H-Imidazol-5-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113872-16-5 | |

| Record name | 3-(1H-Imidazol-5-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 3 1h Imidazol 5 Yl Propanehydrazide and Its Analogues

Foundational Synthetic Methodologies for the Imidazole-Propanehydrazide Core

The construction of the 3-(1H-imidazol-5-yl)propanehydrazide scaffold relies on logical and established synthetic organic chemistry principles, typically involving a multi-step process that builds the molecule from readily available precursors.

Synthesis from Precursors (e.g., specific amino acid derivatives or related intermediates)

A logical and efficient starting point for the synthesis of the 3-(1H-imidazol-5-yl)propanehydrazide core is the naturally occurring amino acid, L-histidine. wikipedia.orgnih.gov Histidine provides the essential (1H-imidazol-5-yl)propanoic acid skeleton, which can be chemically modified to yield the desired hydrazide.

A plausible synthetic pathway commences with the deamination of L-histidine to produce urocanic acid, a known metabolite. wikipedia.org Subsequent reduction of the double bond in the propanoic acid side chain would yield 3-(1H-imidazol-5-yl)propanoic acid. The carboxylic acid is then typically converted to a more reactive ester form, such as ethyl 3-(1H-imidazol-5-yl)propanoate, to facilitate the final step. This ester is a known intermediate available commercially, validating this approach. bldpharm.com This multi-step conversion from a natural amino acid highlights a biomimetic approach to accessing the core structure.

Strategies for Constructing the Propanehydrazide Moiety (e.g., from esters and hydrazine)

The introduction of the hydrazide functional group is a crucial step in the synthesis of the title compound. The most direct and widely employed method for this transformation is the hydrazinolysis of a corresponding ester. uzh.ch This reaction involves treating the ester precursor, such as ethyl 3-(1H-imidazol-5-yl)propanoate, with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). uzh.ch

The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. This method is generally high-yielding and efficient for preparing various hydrazides containing an imidazole (B134444) moiety. uzh.ch

General Reaction Scheme:

R-COOR' + NH₂NH₂·H₂O → R-CONHNH₂ + R'OH + H₂O

This robust and straightforward reaction provides reliable access to the 3-(1H-imidazol-5-yl)propanehydrazide core, setting the stage for further derivatization.

Coupling Reactions and Functionalization of the Imidazole Ring

The imidazole ring within the scaffold is amenable to various functionalization reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net

Common strategies for modifying the imidazole core include:

Direct C-H Arylation: This modern approach allows for the direct coupling of aryl halides with the C-H bonds of the imidazole ring, often catalyzed by palladium. nih.gov This method avoids the need for pre-functionalization of the imidazole, making it an atom-economical choice. Regioselectivity can be controlled by the choice of protecting groups on the imidazole nitrogen and the reaction conditions. nih.gov

Suzuki Coupling: This involves the reaction of a halogenated imidazole derivative with a boronic acid in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction couples an organotin compound with a halogenated imidazole, also catalyzed by palladium.

These methods provide access to a wide array of substituted imidazole derivatives, which are otherwise difficult to synthesize via traditional cyclization methods. researchgate.net

Derivatization Strategies for Enhancing Molecular Diversity and Modifying the 3-(1H-imidazol-5-yl)propanehydrazide Scaffold

Once the core structure is synthesized, its molecular diversity can be significantly expanded by modifying both the hydrazide moiety and the imidazole ring.

Modifications at the Hydrazide Moiety (e.g., formation of hydrazones and other conjugates)

The hydrazide group is a versatile functional handle for a variety of chemical transformations. The most common derivatization is its condensation with aldehydes and ketones to form hydrazones. researchgate.netnih.gov This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, often with an acid catalyst. nih.gov

The resulting hydrazide-hydrazone derivatives are of significant interest in medicinal chemistry due to their wide range of reported biological activities. researchgate.net The structural diversity that can be achieved by varying the aldehyde or ketone component is vast.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative Structure |

| Benzaldehyde | N'-benzylidene-3-(1H-imidazol-5-yl)propanehydrazide |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-3-(1H-imidazol-5-yl)propanehydrazide |

| Pyridine-4-carboxaldehyde | 3-(1H-imidazol-5-yl)-N'-(pyridin-4-ylmethylene)propanehydrazide |

| Acetone | 3-(1H-imidazol-5-yl)-N'-propan-2-ylidene-propanehydrazide |

Furthermore, imidazole-containing hydrazides can serve as precursors for the synthesis of various five-membered heterocycles. For instance, they can be used to construct 1,2,4-triazole-3-thiones and 1,3,4-thiadiazole-2-amines, further expanding the chemical space accessible from the parent scaffold. uzh.ch

Substituent Effects and Site-Specific Functionalization on the Imidazole Ring

The functionalization of the imidazole ring can be directed to specific positions (C2, C4, or C5) depending on the reaction conditions and the directing groups present on the ring. The inherent reactivity of the imidazole C-H bonds is C2 > C5 > C4. However, this order can be altered through strategic use of protecting groups on the nitrogen atoms. nih.gov

For example, protecting the N1 nitrogen with a bulky group like a triisopropylsilyl (TIPS) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group can sterically hinder the C2 and C5 positions, thereby favoring functionalization at the C4 position. nih.gov The "SEM-switch" strategy even allows for the conversion of an unreactive C4 position into a more reactive C5 position, enabling sequential arylation at all three carbon atoms of the imidazole core. nih.gov

The electronic nature of substituents also plays a critical role. Electron-withdrawing groups tend to deactivate the ring towards electrophilic substitution, while electron-donating groups activate it. These principles allow for the regioselective synthesis of di-, tri-, and even tetra-substituted imidazoles, providing a powerful platform for creating complex and diverse molecular architectures. sci-hub.sersc.org

Synthesis of Poly-heterocyclic Systems Incorporating the 3-(1H-imidazol-5-yl)propanehydrazide Unit

The 3-(1H-imidazol-5-yl)propanehydrazide molecule is a valuable synthon for the construction of more complex poly-heterocyclic frameworks due to the reactive hydrazide moiety (-CONHNH₂). This functional group can readily undergo cyclization reactions with various electrophilic reagents to form new five- or six-membered heterocyclic rings. Hydrazides and their derivatives are recognized as important intermediates in the synthesis of a wide range of heterocyclic compounds. nih.goviscientific.orgresearchgate.net

A common strategy involves the initial condensation of the terminal amino group of the hydrazide with aldehydes or ketones to form hydrazone intermediates. nih.gov These hydrazones are versatile precursors for a variety of subsequent heterocyclization reactions. researchgate.net For instance, the reaction of 3-(1H-imidazol-5-yl)propanehydrazide with 1,3-dicarbonyl compounds, such as acetylacetone, would lead to the formation of a pyrazole (B372694) ring, a scaffold known for its wide range of biological activities. nih.govnih.gov The initial reaction forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Furthermore, the hydrazide can be used to synthesize other important five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. The synthesis of 1,3,4-oxadiazoles can be achieved by reacting the hydrazide with carbon disulfide in the presence of a base, which results in the formation of a dithiocarbazate salt that subsequently cyclizes upon heating or acidification. uobaghdad.edu.iq Another pathway involves the reaction with orthoesters. The synthesis of 1,2,4-triazoles can be accomplished through the reaction of the hydrazide with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which is then cyclized.

The chalcones derived from 2-acetylbenzimidazole (B97921) have been shown to react with hydrazine hydrate to produce pyrazoline derivatives, demonstrating a reliable method for fusing a pyrazoline ring system to another heterocycle. nih.gov This principle can be extended to 3-(1H-imidazol-5-yl)propanehydrazide, where it can react with appropriate chalcones (α,β-unsaturated ketones) to yield pyrazoline-containing poly-heterocyclic systems. Similarly, reactions with reagents like chloroacetic acid can be used to form thiazole (B1198619) derivatives. nih.gov

The following table summarizes potential synthetic transformations for creating poly-heterocyclic systems from the title compound.

| Starting Reagent | Intermediate | Resulting Heterocyclic System |

| 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Hydrazone | Pyrazole |

| Carbon Disulfide / Base | Dithiocarbazate | 1,3,4-Oxadiazole-2-thiol |

| α,β-Unsaturated Ketone (Chalcone) | Hydrazone | Pyrazoline |

| Isothiocyanate | Thiosemicarbazide | 1,2,4-Triazole-3-thiol |

| Salicylaldehyde | Hydrazone | Coumarin |

Mechanistic Studies of Synthetic Reactions

Understanding the reaction mechanisms involved in the synthesis and transformation of 3-(1H-imidazol-5-yl)propanehydrazide is crucial for optimizing reaction conditions and predicting product outcomes. The reactions of the hydrazide functional group typically proceed through well-defined pathways involving nucleophilic attack, condensation, and cyclization steps.

The initial and often rate-determining step in many reactions is the formation of a hydrazone by condensation with a carbonyl compound. nih.gov This reaction is generally acid-catalyzed, where protonation of the carbonyl oxygen enhances its electrophilicity, facilitating the nucleophilic attack by the terminal nitrogen atom of the hydrazide. This is followed by dehydration to yield the C=N double bond of the hydrazone.

For cyclization reactions, the mechanism depends on the specific reagents and conditions. In the formation of pyridazines from β-chlorovinyl thiohydrazones, a proposed mechanism involves a cascade of imination followed by a 6π-electrocyclization of a thiol tautomer intermediate. researchgate.net When hydrazides react with hydroxypyrrolines, a proposed mechanism involves protonation of the hydroxyl group, nucleophilic attack by the hydrazide, ring opening to a linear intermediate, and subsequent cyclization to form a tetrahydropyridazine. beilstein-journals.org

Mechanistic work on the oxidation of aryl hydrazide linkers indicates that the reaction proceeds through the formation of a reactive acyl diazene (B1210634) intermediate. researchgate.net This species is a powerful acylating agent that can be attacked by an intramolecular nucleophile, leading to cyclization and cleavage. researchgate.net In the context of hydrazide-catalyzed reactions like the Diels-Alder cycloaddition, studies have shown that the formation of reactive iminium species and the hydrolysis of product intermediates can be extremely rapid, leaving the cycloaddition itself as the kinetically significant step. nih.gov

The table below outlines key mechanistic features in the transformation of hydrazides.

| Reaction Type | Key Intermediate | Mechanistic Pathway | Kinetic Factors |

| Hydrazone Formation | Amino-carbinol | Nucleophilic addition-elimination | Typically acid-catalyzed; dehydration is the final step. |

| Pyrazole Synthesis | Ene-hydrazone | Cyclization via intramolecular nucleophilic attack on a carbonyl, followed by dehydration. | Cyclization step can be rate-limiting. |

| Oxidative Cyclization | Acyl diazene | Oxidation of hydrazide followed by intramolecular nucleophilic attack. | Formation of the acyl diazene is key. |

| Electrocyclization | Diazatriene (from thiohydrazone) | Pericyclic 6π-electrocyclization | Governed by orbital symmetry rules. |

Sustainable and Green Chemistry Approaches in 3-(1H-imidazol-5-yl)propanehydrazide Synthesis

In recent years, the principles of green chemistry have become integral to the development of synthetic pathways for heterocyclic compounds, including imidazoles and hydrazides. bohrium.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

For the synthesis of the imidazole core, green methods such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts and solvents are being employed. researchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields for reactions like the van Leusen imidazole synthesis. mdpi.com Similarly, sonochemistry, which utilizes ultrasound irradiation, can facilitate chemical processes by creating localized high-pressure and high-temperature zones, often leading to improved reaction rates and yields. bohrium.com

Solvent-free approaches, such as mechanochemistry or grinding, represent a significant advancement in green synthesis. mdpi.com The synthesis of hydrazide derivatives has been successfully achieved by the mechanical grinding of precursors with an organocatalyst like L-proline, resulting in high yields, short reaction times, and minimal waste. mdpi.com This technique avoids the use of bulk solvents, which are often a major source of chemical waste.

The choice of solvent is another critical aspect of green chemistry. Water has been explored as a green solvent for the synthesis of certain imidazole derivatives, offering a non-toxic and inexpensive alternative to volatile organic compounds (VOCs). mdpi.comnih.gov The use of reusable and biodegradable catalysts, such as L-proline, also aligns with green chemistry principles. mdpi.com These methods can be applied to both the formation of the imidazole ring of 3-(1H-imidazol-5-yl)propanehydrazide and the subsequent conversion of a corresponding ester to the hydrazide functionality.

The following table compares traditional and green approaches for relevant synthetic steps.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Imidazole Synthesis | Refluxing in high-boiling organic solvents for several hours. | Microwave irradiation in water or solvent-free conditions. researchgate.netmdpi.com | Reduced reaction time, lower energy consumption, avoidance of hazardous solvents. |

| Hydrazide Formation | Refluxing an ester with hydrazine hydrate in alcohol. nih.gov | Ultrasound irradiation or using a green catalyst. | Faster reaction, potentially milder conditions. |

| Hydrazone Synthesis | Reaction in organic solvents like ethanol at room temperature or with heating. | Solvent-free mechanical grinding. mdpi.com | Eliminates solvent waste, high yields, simple work-up. |

Advanced Computational and Theoretical Investigations of 3 1h Imidazol 5 Yl Propanehydrazide

Quantum Chemical Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens for examining the molecular properties of 3-(1H-imidazol-5-yl)propanehydrazide at the electronic level. These methods can offer profound insights into the molecule's stability, reactivity, and spectroscopic signatures.

Electronic Structure, Bonding, and Reactivity Predictions

DFT calculations, utilizing a basis set such as B3LYP/6-311++G(d,p), would be instrumental in optimizing the geometry of 3-(1H-imidazol-5-yl)propanehydrazide to its lowest energy state. ijstr.org From this optimized structure, a wealth of information can be derived. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, highlighting sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. ijstr.org

Natural Bond Orbital (NBO) analysis would further illuminate the electronic structure by describing charge delocalization and hyperconjugative interactions. ijstr.org These interactions, which involve the transfer of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, are crucial for molecular stability. For instance, interactions between the lone pairs of the nitrogen and oxygen atoms and the anti-bonding orbitals of adjacent sigma bonds would be quantified.

Molecular Electrostatic Potential (MEP) maps would offer a visual representation of the charge distribution across the molecule. These maps are color-coded to show regions of negative potential (typically around the electronegative oxygen and nitrogen atoms of the hydrazide and imidazole (B134444) moieties), which are attractive to electrophiles, and regions of positive potential (around hydrogen atoms), which are susceptible to nucleophilic interaction.

Table 1: Predicted Electronic Properties of 3-(1H-imidazol-5-yl)propanehydrazide (Note: The following data are hypothetical and serve as representative examples based on similar molecules.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 3.8 D | Measures overall polarity of the molecule |

Conformation Analysis and Tautomerism (e.g., imidazole tautomers)

The imidazole ring of 3-(1H-imidazol-5-yl)propanehydrazide can exist in two tautomeric forms: with the hydrogen atom on the N1 or N3 nitrogen atom (often denoted as 4-substituted and 5-substituted tautomers, respectively, though in this case it refers to the position of the tautomeric hydrogen relative to the side chain). Quantum chemical calculations are essential for determining the relative stability of these tautomers. The tautomer with the lower calculated energy is predicted to be the more abundant form in the gas phase.

Furthermore, the propanehydrazide side chain possesses significant conformational flexibility due to the rotation around its single bonds. A potential energy surface scan, performed by systematically rotating key dihedral angles (e.g., those involving the C-C and C-N bonds of the side chain), would identify various local energy minima corresponding to stable conformers. The relative energies of these conformers would determine their population distribution at a given temperature. Such analysis is crucial as the molecular conformation can significantly influence its biological activity and physical properties.

Spectroscopic Property Predictions

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. uantwerpen.be While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor, leading to a reliable assignment of the principal vibrational modes, such as the N-H and C=O stretching of the hydrazide group, and the characteristic vibrations of the imidazole ring. ijstr.orguantwerpen.be

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. semanticscholar.org Comparing these theoretical shifts with experimental data provides a robust method for structure verification. semanticscholar.org

Molecular Modeling and Simulation

While quantum chemistry focuses on the detailed electronic properties of a single molecule, molecular modeling and simulation techniques allow for the investigation of its dynamic behavior and interactions with its environment.

Conformational Dynamics and Flexibility Analysis

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of 3-(1H-imidazol-5-yl)propanehydrazide over time. By simulating the molecule's movements over nanoseconds or longer, it is possible to observe transitions between different conformational states identified through quantum mechanical scans. This analysis reveals the flexibility of the propane (B168953) chain and the rotational freedom of the functional groups. Principal Component Analysis (PCA) of the MD trajectory can then be used to identify the dominant modes of motion, offering insights into how the molecule might adapt its shape to fit into a binding site of a biological target.

Solvent Effects and Intermolecular Interactions

The properties and behavior of 3-(1H-imidazol-5-yl)propanehydrazide can be significantly influenced by its environment, particularly by the solvent. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by simulating the molecule surrounded by a box of individual solvent molecules (e.g., water).

Explicit solvent MD simulations are particularly powerful for studying the specific intermolecular interactions, such as hydrogen bonds, between the solute and solvent molecules. Analysis of the Radial Distribution Function (RDF) from these simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For 3-(1H-imidazol-5-yl)propanehydrazide, this would reveal the hydration structure around the polar hydrazide group and the hydrogen-bonding donor and acceptor sites of the imidazole ring. These interactions are fundamental to understanding the molecule's solubility and how it interacts with other molecules in a biological context.

Reaction Mechanism Elucidation via Computational Chemistry

Understanding the reaction mechanisms of 3-(1H-imidazol-5-yl)propanehydrazide is pivotal for predicting its stability, reactivity, and potential metabolic pathways. Computational chemistry provides a powerful lens through which to examine these processes at an atomic level. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations can elucidate transition states, intermediate structures, and the energetics of various reaction pathways.

For the imidazole ring of 3-(1H-imidazol-5-yl)propanehydrazide, computational studies can predict its susceptibility to electrophilic and nucleophilic attack, as well as its involvement in cycloaddition reactions. For instance, the reaction of an imidazole ring with dichlorocarbene (B158193) has been computationally shown to proceed through a series of intermediates, leading to ring expansion products. rsc.org Theoretical calculations can determine the activation energies for such transformations, providing a rationale for the observed product distribution. rsc.org Similarly, the photo-oxidation reactions of imidazole derivatives have been investigated computationally, revealing the formation of key intermediates like planar quinoid oxidation-state structures that accelerate the reaction. rsc.org

The hydrazide moiety also presents a rich area for computational investigation. Quantum chemical modeling has been employed to study the reactions of hydrazines and related compounds, offering insights into their nucleophilicity. acs.org For 3-(1H-imidazol-5-yl)propanehydrazide, computational studies could model its hydrolysis, oxidation, and condensation reactions. For example, the formation of hydrazones through the condensation of the hydrazide with aldehydes can be mechanistically detailed, including the determination of the rate-limiting step and the influence of catalysts. Mechanochemical studies, supported by quantum chemical calculations, have shed light on the reactivity of hydrazides with various aldehydes. mdpi.comnih.gov

A hypothetical reaction pathway for the oxidation of the hydrazide group in 3-(1H-imidazol-5-yl)propanehydrazide could be modeled to identify the most likely initial steps, such as hydrogen atom abstraction from one of the nitrogen atoms. The relative energies of the resulting radical intermediates could then be calculated to predict the subsequent reaction cascade.

Table 1: Illustrative Calculated Thermodynamic Data for a Hypothetical Reaction of 3-(1H-imidazol-5-yl)propanehydrazide

| Reaction Step | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Initial Oxidation | 3-(1H-imidazol-5-yl)propanehydrazide + •OH | Radical Intermediate + H₂O | -25.8 | -28.1 |

| Dimerization | 2 x Radical Intermediate | Dimer | -15.2 | -10.5 |

| Further Oxidation | Radical Intermediate + O₂ | Peroxy Radical | -12.7 | -9.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational chemistry studies.

In Silico Design and Screening Methodologies for Imidazole-Hydrazide Scaffolds

The imidazole-hydrazide scaffold, as exemplified by 3-(1H-imidazol-5-yl)propanehydrazide, represents a promising starting point for the design of new molecules with tailored biological activities. In silico design and screening methodologies are crucial for navigating the vast chemical space to identify promising candidates efficiently.

The initial step in designing new bioactive molecules is often the identification of their potential biological targets. Both ligand-based and structure-based computational approaches are employed for this purpose.

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures often exhibit similar biological activities. nih.gov For the imidazole-hydrazide scaffold, a pharmacophore model could be developed based on a set of known active compounds containing this motif. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Virtual screening of large compound libraries against this pharmacophore model can then identify new molecules with the potential to be active. wikipedia.org For instance, given the structural similarity of the imidazole moiety to histamine (B1213489), ligand-based design has been successfully used to develop novel histamine receptor antagonists. nih.govmdpi.com

Structure-based approaches are employed when the 3D structure of the target protein is available, often from techniques like X-ray crystallography or cryo-electron microscopy. consensus.app Molecular docking is a key technique in this approach, where the binding mode and affinity of a ligand within the active site of a protein are predicted. wikipedia.orgnih.gov For a molecule like 3-(1H-imidazol-5-yl)propanehydrazide, docking studies could be performed against a panel of potential protein targets, such as kinases or G protein-coupled receptors (GPCRs), where imidazole-containing compounds are known to be active. researchgate.netnih.govnih.govrsc.org The docking scores and predicted binding interactions (e.g., hydrogen bonds, hydrophobic contacts) can prioritize which compounds are most likely to be effective inhibitors or modulators of the target. nih.gov

Table 2: Illustrative Molecular Docking Results for 3-(1H-imidazol-5-yl)propanehydrazide against Potential Kinase Targets

| Kinase Target | PDB ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| Protein Kinase B (AKT1) | 1UNQ | -7.8 | H-bond with hinge region residues |

| Glycogen Synthase Kinase-3β (GSK-3β) | 1Q3D | -8.2 | H-bond with catalytic lysine, hydrophobic interactions |

| Bruton's Tyrosine Kinase (BTK) | 3GEN | -7.5 | H-bond with gatekeeper residue |

Note: The data in this table is hypothetical and for illustrative purposes. Actual results would be obtained from specific docking calculations.

Scaffold hopping is a computational strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This is particularly useful for generating new intellectual property and improving the physicochemical properties of a lead compound. For the imidazole-hydrazide scaffold, scaffold hopping algorithms could be used to identify alternative heterocyclic systems that can mimic the key interactions of the imidazole ring while offering a different core structure. namiki-s.co.jp For example, a bioisosteric replacement of the imidazole ring with a triazole or pyrazole (B372694) could be explored computationally to assess the impact on binding affinity and other drug-like properties. nih.gov

Virtual library generation involves the computational creation of large, diverse collections of molecules that can be subsequently screened in silico. eurekaselect.comresearchgate.net Starting with the 3-(1H-imidazol-5-yl)propanehydrazide scaffold, a virtual library can be constructed by systematically modifying different parts of the molecule. For example, various substituents could be added to the imidazole ring, the propane linker could be altered in length or rigidity, and the hydrazide moiety could be derivatized to form different hydrazones or other related functional groups. computabio.com This process can generate millions of virtual compounds that can then be filtered based on predicted drug-like properties (e.g., Lipinski's rule of five) and subjected to virtual screening against one or more biological targets. nih.govcomputabio.com The most promising candidates from this in silico screening can then be prioritized for chemical synthesis and experimental testing, significantly streamlining the drug discovery process.

In Vitro Biological Evaluation and Mechanistic Research

Antioxidant and Radical Scavenging Activities (In Vitro)

The antioxidant potential of compounds containing imidazole (B134444) and hydrazone structures has been a subject of significant scientific inquiry. In vitro assays are fundamental in determining the capacity of these molecules to neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions.

Various studies on imidazole and benzimidazole-hydrazone derivatives have consistently demonstrated their ability to act as radical scavengers. The most common assays used to evaluate this activity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals. The hydrazone group (-NHN=CH-) is often considered a key pharmacophore contributing to the antioxidant properties of these molecules.

| Compound Class | Assay | Observed Activity | Reference |

|---|---|---|---|

| Imidazole-Hydrazone Derivatives | DPPH Radical Scavenging | Moderate to Good | researchgate.net |

| Benzimidazole-Hydrazone Derivatives | DPPH Radical Scavenging | Weak to Good, dependent on substitution | researchgate.net |

| Imidazole Derivatives | DPPH Radical Scavenging | Good, with some compounds outperforming free ligands | researchgate.net |

| Hydrazide-Hydrazones | Anti-inflammatory (Carrageenan paw edema) | Significant positive effect | orientjchem.org |

Specific Scavenging Mechanisms (e.g., 4-hydroxy-2-nonenal scavenging for (2S)-2-Amino-3-(1H-imidazol-5-yl)propanehydrazide)

Beyond general radical scavenging, certain imidazole-containing compounds exhibit specific mechanisms for neutralizing highly cytotoxic molecules generated during oxidative stress. A prime example is the scavenging of 4-hydroxy-2-nonenal (HNE), a reactive α,β-unsaturated aldehyde produced during lipid peroxidation. nih.govnih.gov HNE is a potent electrophile that readily forms adducts with proteins, leading to cellular dysfunction and contributing to the pathology of numerous diseases. mdpi.comnih.gov

The compound (2S)-2-Amino-3-(1H-imidazol-5-yl)propanehydrazide, also known as L-histidine hydrazide, is structurally related to the naturally occurring dipeptide carnosine (β-alanyl-L-histidine). Carnosine is a well-documented quencher of HNE. researchgate.netacs.org The scavenging mechanism is synergistic, involving both the β-alanyl and L-histidine moieties. researchgate.net The process begins with the formation of a reversible Schiff base, followed by an intramolecular Michael addition involving the imidazole ring, ultimately forming a stable cyclic adduct. acs.org

Studies comparing the HNE-quenching activity of carnosine with histidyl hydrazide (HH) have shown that both are potent scavengers. researchgate.net This indicates that the core imidazole ring and the adjacent nucleophilic groups (the amino group in histidine/carnosine or the hydrazide group in HH) are crucial for this protective action. nih.govnih.govresearchgate.net The ability to trap HNE in stable covalent adducts prevents HNE-induced protein cross-linking and mitigates carbonyl stress. acs.orguiowa.edu

Other Emerging In Vitro Biological Activities

Research into imidazole-based compounds has revealed a broad spectrum of biological effects beyond antioxidant activity. In vitro evaluations have identified potential anti-inflammatory, anticonvulsant, and antiprotozoal properties in various derivatives.

Anti-inflammatory Activity: Imidazole derivatives, including those with hydrazone and Schiff's base moieties, have demonstrated notable in vitro anti-inflammatory effects. orientjchem.orgorientjchem.org A common preliminary assay is the inhibition of albumin denaturation, which serves as a model for protein denaturation seen in inflammatory processes. nih.gov Certain imidazole derivatives can inhibit enzymes central to the inflammatory cascade and modulate signaling pathways like NF-κB to downregulate pro-inflammatory cytokines such as TNF-α and IL-1β. orientjchem.org

Anticonvulsant Activity: The imidazole nucleus is a feature of several compounds investigated for anticonvulsant potential. researchgate.netnih.gov Hydrazone derivatives, in particular, are a significant class of compounds explored for antiepileptic effects. saspublishers.comdovepress.com In vitro and in vivo screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, are used to evaluate the efficacy of these compounds. nih.govdovepress.com Some imidazole-based histamine (B1213489) H3 receptor antagonists have shown dose-dependent protection against MES-induced convulsions in animal models. dovepress.com

Antiprotozoal Activity: Benzimidazole (B57391) compounds, such as albendazole (B1665689) and mebendazole, are established drugs for treating infections caused by protozoa. mdpi.compreprints.org Recent studies have explored derivatives and new salt forms of these drugs to enhance their efficacy. In vitro assays against protozoa like Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis have shown that certain benzimidazole salts exhibit greater antiparasitic effects compared to the parent drugs. mdpi.compreprints.org The activity of other imidazole-based compounds against various protozoal strains continues to be an active area of research. nih.govresearchgate.net

Molecular Target Identification and Pathway Modulation (In Vitro)

Understanding the specific molecular targets and pathways affected by 3-(1H-imidazol-5-yl)propanehydrazide and related compounds is crucial for elucidating their mechanisms of action. In vitro studies, including enzyme assays and cell-free systems, have been instrumental in identifying these interactions.

Enzyme Inhibition Assays (e.g., glutaminyl cyclase inhibitors for related compounds)

A significant finding in the study of imidazole derivatives is their potent inhibition of human glutaminyl cyclase (QC). nih.govinjirr.com QC is a zinc-dependent metalloenzyme that catalyzes the formation of pyroglutamate (B8496135) (pE) at the N-terminus of peptides and proteins. injirr.comnih.gov This modification is implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease.

Imidazole and its derivatives act as competitive inhibitors of QC. nih.govdergipark.org.tr The inhibitory mechanism involves the imidazole moiety acting as a zinc-binding motif. nih.gov The unprotonated nitrogen of the imidazole ring coordinates with the catalytic Zn2+ ion located at the bottom of the enzyme's active site, thereby blocking its catalytic function. nih.govdergipark.org.tr Structure-activity relationship studies have shown that modifications to the imidazole ring significantly affect the inhibitory potency of these compounds. dergipark.org.tr Hydrazides have also been identified as potent transition-state analogues for glutaminyl cyclase, suggesting that compounds combining both imidazole and hydrazide features could be particularly effective inhibitors. injirr.com

| Enzyme Target | Inhibitor Class | Mechanism of Inhibition | Ki / IC50 Values (for specific derivatives) | Reference |

|---|---|---|---|---|

| Human Glutaminyl Cyclase (hQC) | Imidazole Derivatives | Competitive; Imidazole coordinates with active site Zn2+ | Ki = 295 nM for 1,4-bis-(imidazol-1-yl)-methyl-2,5-dimethylbenzene | nih.gov |

| p38 MAP Kinase | Imidazole Amide Derivatives | Inhibition of kinase activity | IC50 = 403.57 nM for compound AA6 | nih.gov |

| c-Met Kinase | Imidazo[1,2-α]pyridine Hydrazones | Inhibition of kinase activity (HTRF assay) | ~50% inhibition at 25 µM | nih.gov |

| Carbonic Anhydrase (CA) I & II | Benzimidazole-hydrazide-hydrazones | Enzyme inhibition | IC50 values in the low micromolar range (1.5-3.9 µM) | researchgate.net |

Receptor Binding and Signaling Pathway Analysis (In Vitro Cell-Free Systems)

Cell-free systems are invaluable for studying direct interactions with molecular targets without the complexity of a cellular environment. Imidazole derivatives have been evaluated against various receptors and signaling proteins using these methods.

For instance, novel imidazo[1,2-α]pyridine hydrazone derivatives have been assessed for their inhibitory activity against a panel of receptor tyrosine kinases in cell-free assays. nih.gov Such assays, like the homogeneous time-resolved fluorescence (HTRF) assay, allow for precise measurement of kinase inhibition. nih.gov These studies have shown that specific derivatives can inhibit c-Met, PDGFRA, and FLT3 kinases. nih.gov

Furthermore, imidazole compounds have been shown to modulate key signaling pathways. Some derivatives act as inhibitors of the p38 MAP kinase, a crucial protein in the inflammatory signaling cascade. nih.gov Others have been found to interact with components of the Nrf2/Keap1 signaling pathway, which is a major regulator of cellular redox homeostasis. nih.gov The ability of the imidazole ring to coordinate with metal ions and establish hydrogen bonds makes it a versatile pharmacophore for interacting with a wide range of biological receptors and enzymes. uminho.ptmdpi.com

Protein-Ligand Interaction Profiling (In Vitro)

To visualize and understand the interactions between a compound (ligand) and its protein target at an atomic level, researchers often employ in silico techniques like molecular docking and molecular dynamics simulations. nih.govresearchgate.net These computational methods complement experimental in vitro data and provide insights into the binding modes and affinities of potential drugs. researchgate.netnih.gov

For imidazole derivatives, docking studies have been widely used to rationalize their biological activities. These studies have shown how the imidazole scaffold fits into the binding pockets of target proteins. Key interactions often include:

Coordination: The nitrogen atoms of the imidazole ring coordinating with metal ions in metalloenzymes (e.g., Zn2+ in glutaminyl cyclase or carbonic anhydrase). dergipark.org.trresearchgate.net

Hydrogen Bonding: The imidazole ring acting as both a hydrogen bond donor (N-H) and acceptor, forming critical bonds with amino acid residues in the active site. dovepress.com

π-π Stacking: The aromatic imidazole ring engaging in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site. nih.gov

These computational profiles help in understanding structure-activity relationships and guide the design of new derivatives with improved potency and selectivity for their intended molecular targets. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variations on In Vitro Biological Potency and Selectivity

The biological activity of imidazole-hydrazide derivatives can be significantly influenced by the nature and position of substituents on the imidazole (B134444) ring and the acyl-hydrazone moiety. Studies on related imidazole and hydrazone compounds have demonstrated that modifications to the core structure can modulate potency and selectivity against various biological targets. bohrium.comnih.gov

For the 3-(1H-imidazol-5-yl)propanehydrazide scaffold, variations can be introduced at several positions. For instance, substitution on the imidazole ring can alter the electronic properties and steric bulk of the molecule, which in turn can affect its binding affinity to a target protein. Similarly, modifications to the hydrazide group, such as the formation of hydrazones with different aldehydes or ketones, can introduce a wide range of functional groups that can impact biological activity. tubitak.gov.tr

Research on other imidazole derivatives has shown that introducing hydrophobic and electron-withdrawing groups can be favorable for certain biological activities. nih.gov For example, in a series of imidazothiadiazole analogs, the introduction of a trifluoromethyl group significantly increased activity. nih.gov Conversely, for a different class of imidazole-substituted biphenyls, a hydrophilic substituent was found to be crucial for potent inhibition of P450 17. nih.gov

The following table illustrates hypothetical variations on the 3-(1H-imidazol-5-yl)propanehydrazide scaffold and their potential impact on in vitro biological potency, based on general principles observed in related compound series.

| Compound ID | R1 (Imidazole Ring) | R2 (Hydrazide Moiety) | Predicted In Vitro Potency (IC50, µM) | Predicted Selectivity Index |

| 1 | H | -NH2 | 15.2 | 5 |

| 1a | CH3 | -NH2 | 12.8 | 7 |

| 1b | Cl | -NH2 | 8.5 | 12 |

| 1c | H | -NH-N=CH-Ph | 5.1 | 15 |

| 1d | H | -NH-N=CH-(4-OH-Ph) | 3.7 | 20 |

This table is for illustrative purposes and the data is hypothetical, based on general trends observed in related imidazole-hydrazide derivatives.

Positional Isomerism and Stereochemical Effects on In Vitro Activity

The spatial arrangement of atoms and functional groups in a molecule is critical for its interaction with biological macromolecules. Positional isomerism and stereochemistry are key determinants of the in vitro activity of drug candidates.

Stereochemistry becomes a factor when chiral centers are introduced into the molecule. For instance, substitution on the propane (B168953) linker could create a stereocenter. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. One enantiomer may fit perfectly into the binding site of a receptor or enzyme, while the other may have a much lower affinity or even interact with a different target altogether. A study on pyrazole-hydrazide hydrazones highlighted the importance of stereochemical characterization in understanding their biological activity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for Imidazole-Hydrazide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For imidazole-hydrazide derivatives, 3D-QSAR models can be developed to understand the structural requirements for a specific biological activity. nih.gov These models can help in predicting the activity of newly designed compounds and guide further optimization. nih.gov

A typical 3D-QSAR study involves aligning a series of active compounds and then using statistical methods to correlate their 3D properties (e.g., steric and electrostatic fields) with their biological activities. nih.gov For instance, a QSAR model for a series of triaryl imidazoles revealed the importance of hydrophobic groups at the C-4 position of the imidazole ring for their antidiabetic activity. scispace.com

Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model for imidazole derivatives might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov Such a model can be used as a 3D query to screen large chemical databases for new compounds with the desired biological activity. nih.gov

Relationship Between Molecular Structure and Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Computational Studies)

For 3-(1H-imidazol-5-yl)propanehydrazide and its derivatives, several key ADME parameters can be predicted based on their molecular structure. These include oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The imidazole ring, being polar and ionizable, can enhance the solubility and pharmacokinetic properties of compounds. tubitak.gov.tr

Computational tools can predict these properties based on descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. isca.me A study on novel imidazole-based drug candidates showed that they were predicted to be orally available and have acceptable ADMET profiles. nih.gov

The following table presents a hypothetical in silico ADME profile for 3-(1H-imidazol-5-yl)propanehydrazide.

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 168.19 g/mol | Favorable for oral absorption |

| LogP | -0.5 | Indicates good aqueous solubility |

| Polar Surface Area (PSA) | 85.2 Ų | May limit BBB penetration |

| Hydrogen Bond Donors | 4 | Contributes to solubility |

| Hydrogen Bond Acceptors | 3 | Contributes to solubility |

| Oral Bioavailability | Good | Predicted to be well-absorbed |

This table is for illustrative purposes and the data is hypothetical, based on computational predictions for similar structures.

Advanced Analytical Techniques in Research of 3 1h Imidazol 5 Yl Propanehydrazide

High-Resolution Mass Spectrometry for Complex Mixture Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the analysis of complex mixtures and the identification of novel compounds and their metabolites. nih.govwiley.com Techniques like LC-ESI-HRMS provide high sensitivity and mass accuracy, enabling the determination of elemental compositions and the differentiation of compounds with very similar masses. nih.gov For a compound like 3-(1H-imidazol-5-yl)propanehydrazide, HRMS is pivotal for confirming its exact mass and for identifying potential metabolites in biological matrices. mdpi.com

In metabolic studies, imidazole-containing drugs can undergo biotransformations such as hydroxylation of the ring or oxidation of the side chain. mdpi.com Using LC-HRMS, researchers can separate the parent compound from its metabolites and obtain high-resolution mass spectra for each. The accurate mass measurement allows for the prediction of the elemental formula of each metabolite, while tandem mass spectrometry (MS/MS) experiments reveal their structural characteristics through fragmentation patterns. nih.gov

The fragmentation of 3-(1H-imidazol-5-yl)propanehydrazide under electron ionization would likely proceed through characteristic pathways. The primary fragmentations would involve the cleavage of the propanehydrazide side chain and the rupture of the imidazole (B134444) ring. The imidazole ring itself is known to fragment via the loss of HCN. researchgate.net

Table 1: Predicted HRMS Fragmentation of 3-(1H-imidazol-5-yl)propanehydrazide (C₆H₁₀N₄O)

| Predicted m/z | Formula of Fragment | Description of Loss |

|---|---|---|

| 154.0855 | [C₆H₁₀N₄O]⁺ | Molecular Ion (M⁺) |

| 123.0698 | [C₅H₉N₂O]⁺ | Loss of N₂H |

| 95.0613 | [C₅H₇N₂]⁺ | Loss of CON₂H₃ |

| 81.0456 | [C₄H₅N₂]⁺ | Imidazole ring with ethyl group |

This interactive table outlines the plausible high-resolution mass-to-charge ratios (m/z) and corresponding elemental formulas for the parent ion and key fragments of 3-(1H-imidazol-5-yl)propanehydrazide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR for conformational insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques are often required for the unambiguous assignment of all signals in complex heterocyclic structures like 3-(1H-imidazol-5-yl)propanehydrazide. nih.govresearchsquare.com

Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. mdpi.comipb.pt An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons with attached protons. mdpi.com An HMBC spectrum, conversely, shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. mdpi.combeilstein-journals.org For instance, an HMBC experiment would reveal correlations from the CH₂ protons of the propane (B168953) chain to the C4/C5 carbons of the imidazole ring, confirming their connectivity. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 3-(1H-imidazol-5-yl)propanehydrazide in DMSO-d₆

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Imidazole C2 | ~7.5 | ~135 | H2 is the most downfield proton on the ring. |

| Imidazole C4 | ~6.8 | ~117 | C4 is adjacent to the side-chain substitution. |

| Imidazole C5 | - | ~134 | Quaternary carbon, site of substitution. |

| Propane CH₂ (α) | ~2.4 | ~35 | Adjacent to the carbonyl group. |

| Propane CH₂ (β) | ~2.7 | ~22 | Adjacent to the imidazole ring. |

| Carbonyl C=O | - | ~170 | Typical chemical shift for a hydrazide carbonyl. |

| Imidazole N1-H | ~12.0 | - | Exchangeable proton, often broad. |

| Hydrazide N-H | ~9.0 | - | Exchangeable proton of the primary amide. |

This interactive table presents the estimated NMR chemical shifts. Actual values may vary based on solvent and experimental conditions.

Furthermore, solid-state NMR (ssNMR) provides unique insights into the conformational properties of molecules in their crystalline form. vu.nl For imidazole-containing compounds like histamine (B1213489), which is structurally related to the target molecule, ssNMR has been used to study its protonation state and conformation when bound to receptors. vu.nl This technique can differentiate between tautomers (where a proton shifts between the two ring nitrogens) and conformers (different spatial arrangements of the side chain), which may coexist in the solid state. mdpi.com Such studies are crucial for understanding how the molecule interacts with its environment in a structured setting.

Vibrational Spectroscopy (e.g., FT-IR, Raman for functional group analysis and intermolecular interaction studies)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. researchsquare.comnih.gov These methods are highly sensitive to the specific vibrational modes of chemical bonds. researchgate.net

For 3-(1H-imidazol-5-yl)propanehydrazide, FT-IR and Raman spectra would exhibit characteristic bands corresponding to the imidazole ring and the propanehydrazide side chain. The imidazole ring displays several key vibrations: N-H stretching, C-H stretching, and various ring stretching and deformation modes. mdpi.com The hydrazide group is characterized by vibrations of the C=O (Amide I) and N-H bonds. nih.gov

The position of these bands, particularly the N-H and C=O stretching frequencies, is highly sensitive to hydrogen bonding. nih.gov In the solid state, strong intermolecular hydrogen bonds between the hydrazide's N-H groups (donors) and the carbonyl oxygen or the imidazole nitrogen (acceptors) can cause a significant redshift (a shift to lower wavenumber) of these stretching bands compared to their positions in a non-polar solvent or in the gas phase. nih.govmdpi.com This makes vibrational spectroscopy an excellent tool for studying crystal packing forces.

Table 3: Characteristic Vibrational Frequencies for 3-(1H-imidazol-5-yl)propanehydrazide

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Imidazole) | 3150 - 3000 | Imidazole Ring |

| C-H Stretch (Imidazole) | 3100 - 3050 | Imidazole Ring |

| N-H Stretch (Hydrazide) | 3350 - 3200 | Hydrazide |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Propane Chain |

| C=O Stretch (Amide I) | 1680 - 1640 | Hydrazide |

| C=N Stretch | 1580 - 1550 | Imidazole Ring |

| Imidazole Ring Stretch | 1500 - 1450 | Imidazole Ring |

This interactive table summarizes the key vibrational bands expected in the FT-IR and Raman spectra, which are crucial for functional group identification.

X-ray Diffraction for Crystal Structure Determination and Solid-State Conformation Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. core.ac.uk This technique provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's solid-state conformation. najah.edu

While the specific crystal structure of 3-(1H-imidazol-5-yl)propanehydrazide is not publicly documented, analysis of structurally similar imidazole derivatives provides a clear indication of the expected findings. core.ac.uknajah.eduresearchgate.net X-ray analysis would confirm the planarity of the imidazole ring and reveal the specific conformation (e.g., trans or gauche) of the propanehydrazide side chain relative to the ring. core.ac.uk

Table 4: Representative Crystallographic Data for a Substituted Imidazole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₂ClN₃O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.198(2) |

| b (Å) | 10.997(3) |

| c (Å) | 11.524(2) |

| α (°) | 90.83(2) |

| β (°) | 94.31(2) |

| γ (°) | 109.45(2) |

| Volume (ų) | 976.0(2) |

This interactive table presents example crystallographic data for 2-n-Butyl-4-chloro-1[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole, illustrating the type of information obtained from X-ray diffraction analysis. core.ac.uk

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(1H-imidazol-5-yl)propanehydrazide |

| Histamine |

| Miconazole |

| Benznidazole |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-3-chlorobenzoyl oxime |

Future Research Trajectories and Academic Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for the future exploration of 3-(1H-imidazol-5-yl)propanehydrazide and its derivatives. While general methods for the synthesis of imidazole (B134444) and hydrazide containing compounds exist, future research should focus on routes tailored to this specific scaffold. biomedpharmajournal.orgresearchgate.net Key areas of investigation include:

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts, as well as microwave-assisted and ultrasonic irradiation techniques, could lead to more sustainable and efficient syntheses. biomedpharmajournal.orgnih.gov

Catalyst Development: The exploration of novel catalysts, such as titanium-based silica (B1680970) or copper oxide over silica, could offer superior selectivity and yield for the synthesis of imidazole derivatives. biomedpharmajournal.org The use of metal-free synthesis methods is also a promising avenue. researchgate.net

Combinatorial Chemistry: The application of combinatorial chemistry techniques would enable the rapid generation of a library of 3-(1H-imidazol-5-yl)propanehydrazide derivatives, facilitating the exploration of structure-activity relationships.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Green Chemistry | Reduced environmental impact, increased efficiency | Microwave-assisted synthesis, sonochemistry, use of eco-friendly solvents |

| One-Pot Synthesis | Improved yield, reduced waste, simplified procedures | Multi-component reactions, tandem catalysis |

| Novel Catalysis | Enhanced selectivity, higher yields, milder reaction conditions | Heterogeneous catalysis, nanocatalysis, biocatalysis |

| Combinatorial Chemistry | Rapid library generation, efficient SAR studies | Solid-phase synthesis, parallel synthesis |

Advanced Mechanistic Studies of In Vitro Biological Activities at the Molecular Level

Preliminary studies on related imidazole and hydrazide compounds suggest a wide range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov Future research must delve into the specific mechanisms of action of 3-(1H-imidazol-5-yl)propanehydrazide at the molecular level. This includes:

Enzyme Inhibition Studies: Investigating the inhibitory potential of the compound against key enzymes implicated in various diseases, such as kinases, topoisomerases, and carbonic anhydrases. nih.govnih.govnih.gov

Receptor Binding Assays: Determining the affinity and selectivity of the compound for various cellular receptors to identify potential therapeutic targets. The electron-rich nature of the imidazole ring makes it a prime candidate for binding with a variety of enzymes and receptors. nih.gov

DNA Interaction Studies: Exploring the ability of the compound to interact with DNA, which could be a mechanism for its potential antimicrobial or anticancer effects. nih.gov

Cellular Pathway Analysis: Utilizing techniques such as transcriptomics and proteomics to understand how the compound modulates cellular signaling pathways.

Development of Integrated Computational-Experimental Research Programs for Deeper Understanding

The integration of computational and experimental approaches will be crucial for a comprehensive understanding of the 3-(1H-imidazol-5-yl)propanehydrazide scaffold. mdpi.com This synergistic approach can accelerate the drug discovery and development process. Key areas for this integrated research include:

Molecular Docking: Predicting the binding modes and affinities of 3-(1H-imidazol-5-yl)propanehydrazide derivatives with their biological targets to guide the design of more potent compounds. nih.gov

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound when bound to its target to provide insights into the stability of the complex and the key interactions involved. nih.gov

ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of the compounds with their biological activities to guide the design of new analogs with improved properties.

| Computational Method | Application in Research | Expected Outcome |

| Molecular Docking | Prediction of binding modes and affinities | Identification of key interactions with biological targets |

| Molecular Dynamics | Simulation of ligand-protein complex stability | Understanding the dynamic nature of binding |

| ADME/Tox Prediction | In silico profiling of pharmacokinetic properties | Prioritization of compounds with drug-like properties |

| QSAR | Correlation of structure with biological activity | Design of new derivatives with enhanced potency |

Design of Next-Generation Imidazole-Hydrazide Scaffolds with Tuned In Vitro Profiles

Building upon the foundational knowledge of the 3-(1H-imidazol-5-yl)propanehydrazide scaffold, the design of next-generation analogs with fine-tuned biological profiles is a logical next step. This involves:

Scaffold Hopping and Bioisosteric Replacement: Systematically modifying the core scaffold and its substituents to improve potency, selectivity, and pharmacokinetic properties.

Hybrid Molecule Design: Combining the imidazole-hydrazide scaffold with other pharmacophores to create hybrid molecules with dual or synergistic biological activities. nih.gov For instance, creating hybrids with thiazole (B1198619) has shown promise in enhancing therapeutic action. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design novel derivatives that fit optimally into the binding site and form strong interactions.

Collaborative Research Initiatives in Multi-disciplinary Chemical Biology for Scaffold Prioritization

The complexity of modern drug discovery necessitates a collaborative, multi-disciplinary approach. chemscene.com To fully realize the potential of the 3-(1H-imidazol-5-yl)propanehydrazide scaffold, collaborative initiatives are essential. These collaborations should bring together experts from various fields:

Synthetic Chemists: To develop novel and efficient synthetic routes. chemscene.com

Medicinal Chemists: To design and synthesize new derivatives with improved biological activities. nih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo evaluations of the synthesized compounds.

Computational Chemists: To perform molecular modeling and simulation studies. mdpi.com

Structural Biologists: To determine the three-dimensional structures of the compounds in complex with their biological targets.

Such collaborations will facilitate a more comprehensive and efficient exploration of the 3-(1H-imidazol-5-yl)propanehydrazide scaffold, ultimately accelerating the process of prioritizing lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1H-imidazol-5-yl)propanehydrazide and its derivatives, and how are they characterized spectroscopically?

- Methodological Answer : A common synthesis involves condensation of substituted hydrazides with aromatic aldehydes or ketones under reflux in ethanol. For example, (S)-2-amino-3-(1H-imidazol-5-yl)propanehydrazide (HisHyd) was synthesized via a general procedure and characterized using -NMR and -NMR in DO, with key peaks at δ 8.72 (HN-CH=N), 7.46 (C=CH-N), and 166.6 ppm (C=O) . Yields (~68%) and purity are typically confirmed via chromatography or recrystallization.

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural elucidation of hydrazide derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) resolve small-molecule crystal structures by analyzing X-ray diffraction data. ORTEP-3 provides graphical visualization of thermal ellipsoids and bond geometries, critical for validating hydrogen-bonding networks or steric effects in derivatives like 3-((4-methoxyphenyl)amino)propanehydrazide .

Q. What experimental assays are used to evaluate the antioxidant activity of hydrazide derivatives?

- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. For instance, derivatives such as 3-((4-methoxyphenyl)amino)-N'-(2-oxoindolin-3-ylidene)propanehydrazide demonstrated high antioxidant activity (comparable to ascorbic acid) at 100 µM concentrations, with IC values determined via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) and density functional theory (DFT) predict the behavior of 3-(1H-imidazol-5-yl)propanehydrazide in biological systems?

- Methodological Answer : MD simulations (e.g., using GROMACS) model interactions between hydrazide derivatives and biomolecules like DNA or enzymes. DFT calculations (e.g., B3LYP/6-311++G**) optimize geometries and predict electronic properties, such as frontier molecular orbitals for redox activity. For example, Ru(II) complexes of structurally analogous L-carnosine derivatives were analyzed for charge transfer properties using these methods .

Q. What strategies are employed to establish structure-activity relationships (SAR) for hydrazide-based anticancer agents?

- Methodological Answer : SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, methoxy groups) and testing their bioactivity. For instance, 3-((4-methoxyphenyl)amino)propanehydrazide derivatives showed enhanced anticancer activity against MCF-7 cells, linked to electron-donating groups improving DNA intercalation. Docking scores (Glide Score: -9.8 to -8.76) further validate binding to targets like heat-shock proteins .

Q. How are coordination complexes of 3-(1H-imidazol-5-yl)propanehydrazide synthesized and analyzed for catalytic or therapeutic potential?

- Methodological Answer : Hydrazides act as ligands for transition metals (e.g., Ru(II), Pt(II)). For example, Ru(II) complexes of L-carnosine analogs were prepared in aqueous solution and characterized using UV-Vis, IR, and cyclic voltammetry. Stability constants (log β ~ 10–12) and redox potentials (-0.2 to +0.5 V vs. Ag/AgCl) indicate potential as antioxidants or enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.